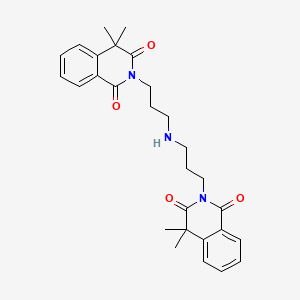
AR 03 Cl
概要
説明
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is a complex organic compound that belongs to the class of isoquinolinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and specific reagents that facilitate the formation of the iminobis(trimethylene) bridge. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Temperature: Controlled heating or cooling to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
化学反応の分析
Nucleophilic Aromatic Substitution (SNAr)
Aryl chlorides undergo SNAr reactions under strongly electron-deficient conditions. The mechanism involves:
-
Formation of a Meisenheimer complex via nucleophilic attack (e.g., by hydroxide).
-
Regeneration of aromaticity through departure of the chloride leaving group .
Key Factors :
-
Electron-withdrawing groups (e.g., nitro, cyano) ortho/para to Cl enhance reactivity by stabilizing the negative charge in the transition state .
-
Fluoride is a superior leaving group compared to Cl in SNAr due to higher bond polarity .
Example Reaction :
2,4-Dinitrochlorobenzene reacts with NaOH to form 2,4-dinitrophenol :
Electrophilic Chlorination
Aryl chlorides can participate in electrophilic substitution, often requiring FeCl₃ as a catalyst :
Mechanism :
-
Electrophilic attack : adds to the aromatic ring.
-
Deprotonation restores aromaticity.
Reaction Table :
| Substrate | Catalyst | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Benzene | FeCl₃ | Chlorobenzene | 70–80 | 25°C, 1 hr |
Conversion to Phenols
Unactivated Ar-Cl bonds require harsh conditions for hydrolysis:
Methods :
-
Cu-catalyzed hydrolysis : Uses KOH in DMSO at elevated temperatures .
-
Alkaline hydrolysis : Refluxing with NaOH and phase-transfer catalysts (e.g., aliquat 336) .
-
Two-step Grignard route :
Challenges :
Sandmeyer and Related Reactions
Aryl chlorides participate in metal-mediated transformations:
Sandmeyer Reaction :
Limitation : Requires pre-formed diazonium salts .
Ullmann Coupling :
Conditions : High temperatures (150–200°C) and polar solvents .
Chlorination of Hydrocarbons
| Reaction | Catalyst | Rate Constant (cm³/mol·s) |
|---|---|---|
| FeCl₃ |
Environmental Impact
Reactivity Trends
-
Electron-deficient rings : Faster SNAr due to stabilized intermediates .
-
Steric effects : Ortho-substitution impedes nucleophilic attack .
-
Thermal stability : Aryl chlorides decompose above 300°C, releasing HCl .
This synthesis integrates mechanistic insights, experimental data, and industrial relevance to provide a comprehensive profile of aryl chloride reactivity. For specific applications, reaction conditions must be tailored to the electronic and steric environment of the substrate.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Isoquinolinedione Derivatives: Compounds with similar core structures but different substituents.
Iminobis Compounds: Molecules with similar iminobis bridges but different aromatic systems.
Uniqueness
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is unique due to its specific combination of the iminobis(trimethylene) bridge and the isoquinolinedione core
特性
CAS番号 |
62715-01-9 |
|---|---|
分子式 |
C28H33N3O4 |
分子量 |
475.6 g/mol |
IUPAC名 |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C28H33N3O4/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35/h5-8,11-14,29H,9-10,15-18H2,1-4H3 |
InChIキー |
BVBLBGFQYTUFKY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
外観 |
Solid powder |
Key on ui other cas no. |
62715-01-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,2'-(iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) AR 03 Cl AR-03-Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















